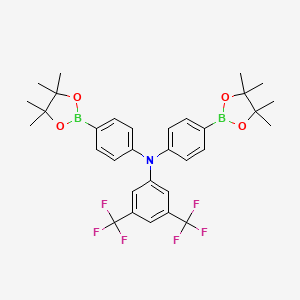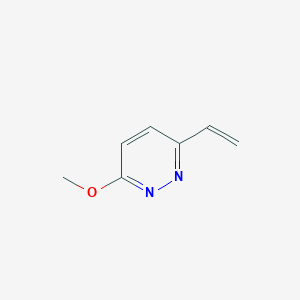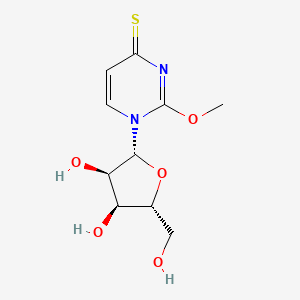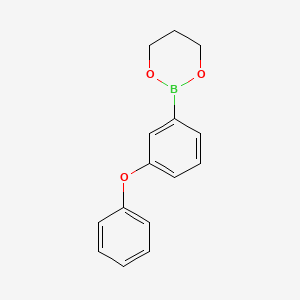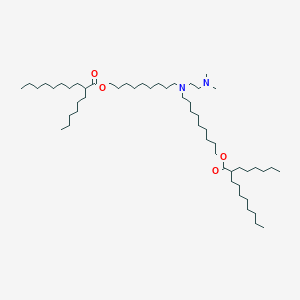
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the dimethylaminoethyl and hexyldecanoate groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyldimethylsilyl chloride) to ensure the stability of intermediate compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) may have potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) include:
Uniqueness
What sets ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit a wider variety of chemical and biological activities.
Propiedades
Fórmula molecular |
C54H108N2O4 |
|---|---|
Peso molecular |
849.4 g/mol |
Nombre IUPAC |
9-[2-(dimethylamino)ethyl-[9-(2-hexyldecanoyloxy)nonyl]amino]nonyl 2-hexyldecanoate |
InChI |
InChI=1S/C54H108N2O4/c1-7-11-15-19-27-35-43-51(41-33-17-13-9-3)53(57)59-49-39-31-25-21-23-29-37-45-56(48-47-55(5)6)46-38-30-24-22-26-32-40-50-60-54(58)52(42-34-18-14-10-4)44-36-28-20-16-12-8-2/h51-52H,7-50H2,1-6H3 |
Clave InChI |
FWDRSPMRXHUDMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


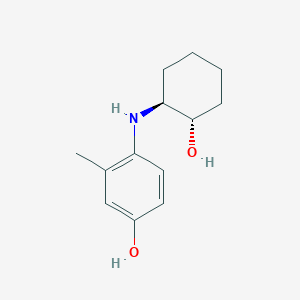
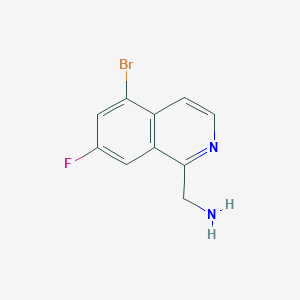
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
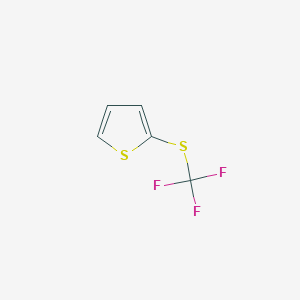
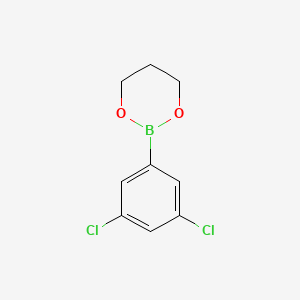
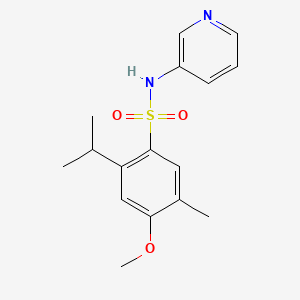
![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13354727.png)
![9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B13354738.png)
![(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide](/img/structure/B13354747.png)
